5-Propyl-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline
Overview
Description
5-Propyl-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline is a complex organic compound belonging to the pyranoquinoline family. This structural motif is found in various natural products and exhibits a wide range of biological activities, making it a significant compound in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Propyl-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline typically involves acid-catalyzed tandem reactions. One common method includes the reaction between 4-hydroxy-1-methylquinolin-2(1H)-one and propargylic alcohols. This reaction proceeds via either a Friedel–Crafts-type allenylation followed by 6-endo-dig cyclization or a Friedel–Crafts-type alkylation and 5-exo-dig ring closure sequence .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
5-Propyl-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include hydrogen gas (H₂) with a palladium catalyst (Pd/C).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives with hydroxyl or carbonyl groups, while reduction can yield fully saturated quinoline derivatives.
Scientific Research Applications
5-Propyl-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer treatment.
Mechanism of Action
The mechanism of action of 5-Propyl-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline involves its interaction with various molecular targets and pathways. For example, it may inhibit calcium signaling, TNF-α, platelet aggregation, and nitric oxide production . These interactions can lead to its observed biological activities, such as anticancer and anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
Pyrano[3,2-c]quinoline: Shares the same core structure but with different substituents.
Furo[3,2-c]quinoline: Similar tricyclic structure but with a furan ring instead of a pyran ring.
Uniqueness
5-Propyl-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline is unique due to its specific substituents and the resulting biological activities. Its propyl group and hexahydro structure contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
5-propyl-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO/c1-2-6-13-12-8-5-10-17-15(12)11-7-3-4-9-14(11)16-13/h3-4,7,9,12-13,15-16H,2,5-6,8,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URAWUVAUCHYFOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1C2CCCOC2C3=CC=CC=C3N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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